Diphenyl Phosphate-d10
Description
Definition and Significance of Deuterated Analogs in Isotope-Labeled Research
Isotope labeling is a technique used to track the passage of a molecule or atom through a reaction or a biological system. studysmarter.co.uk This is achieved by replacing an atom within the molecule of interest with its isotope. Deuterated analogs are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). clearsynth.com This substitution is particularly useful in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, as it allows for the differentiation between the labeled compound (the standard) and the non-labeled compound (the analyte) based on their mass difference. acs.orgnih.gov
The use of stable isotopes like deuterium is preferred in many studies, especially those involving long-term tracking or human subjects, as they are non-radioactive. studysmarter.co.uk The key advantages of using deuterated analogs in research include:
Enhanced Accuracy in Quantification: They serve as ideal internal standards in quantitative analysis, particularly in mass spectrometry. clearsynth.comscioninstruments.com By adding a known amount of the deuterated standard to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more precise and accurate measurements of the analyte's concentration. clearsynth.comtexilajournal.com
Improved Method Validation: Deuterated standards are crucial for validating the robustness and reliability of analytical methods. clearsynth.com
Elucidation of Metabolic Pathways: In metabolic studies, deuterated compounds help trace the transformation of molecules within a biological system, aiding in the identification of metabolites and the mapping of metabolic pathways. studysmarter.co.ukacs.org
Compensation for Matrix Effects: In complex samples like blood or urine, other substances can interfere with the analysis. Deuterated internal standards, which behave almost identically to the analyte during analysis, help to correct for these "matrix effects." clearsynth.com
Overview of Diphenyl Phosphate-d10's Role as a Research Standard and Tracer
This compound serves as a labeled internal standard for the analysis of diphenyl phosphate (B84403) (DPHP). pharmaffiliates.com DPHP is a significant metabolite of several widely used organophosphate flame retardants, such as triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP). pharmaffiliates.comnih.gov Given the widespread use of these flame retardants in consumer products, there is a growing interest in monitoring human exposure and understanding their potential health effects. nih.gov
The primary application of this compound is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In a typical environmental or biological study, a urine or dust sample is analyzed for the presence of DPHP. nih.govwisdomlib.org A known quantity of this compound is added to the sample before processing. nih.gov During LC-MS/MS analysis, the instrument can distinguish between the naturally occurring DPHP and the deuterated standard based on their different masses. By comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately determine the concentration of DPHP in the original sample. texilajournal.com This approach has been used in numerous studies to assess human exposure to organophosphate flame retardants. nih.govnih.gov
For instance, in studies investigating the link between TPHP exposure and thyroid function, this compound was used as an internal standard to quantify DPHP levels in urine samples. nih.gov Similarly, it has been employed in the analysis of house dust to determine the extent of indoor contamination with organophosphate esters. nih.gov
| Property | Value |
| Chemical Formula | C12HD10O4P |
| Molecular Weight | 260.25 g/mol |
| CAS Number | 1477494-97-5 |
| Appearance | Light Brown Low Melting Solid |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere |
| Applications | Labeled analogue of Diphenyl Phosphate, an organophosphate diester and metabolite of the flame retardant Triphenyl phosphate and also a metabolite of 2-Ethylhexyl diphenyl phosphate. |
Table 1. Key properties and applications of this compound. pharmaffiliates.comlgcstandards.comsimsonpharma.comachemtek.com
Scope of Academic Inquiry for Deuterated Phosphate Esters
The academic interest in deuterated phosphate esters extends beyond their use as simple internal standards. Researchers are exploring their utility in a broader range of applications, reflecting a deeper investigation into the behavior of organophosphate esters in biological and environmental systems.
Detailed research findings indicate that deuterated phosphate esters are crucial for:
Understanding Metabolic Fate: By using deuterated parent compounds, such as deuterated triphenyl phosphate (d15-TPP), researchers can trace their metabolism to deuterated metabolites like this compound. oup.com This helps in unequivocally identifying metabolic pathways and understanding the rate and extent of biotransformation. acs.org
Investigating Environmental Degradation: Isotope labeling can be used to study the breakdown of organophosphate ester plasticizers in the environment, for example, in seawater. csic.es This provides valuable data on their persistence and potential for long-term environmental impact.
Improving Analytical Methodologies: The use of deuterated standards helps to overcome challenges in analytical chemistry, such as calibration curvature in gas chromatography-tandem mass spectrometry. nih.gov This leads to the development of more reliable and accurate analytical methods for a wide range of organophosphate esters and their metabolites. mdpi.com
Toxicological Studies: In toxicology, deuterated standards are essential for accurately quantifying the internal dose of a toxicant and its metabolites in an organism. nih.gov This is critical for establishing dose-response relationships and understanding the mechanisms of toxicity. For example, this compound has been used in studies assessing the developmental toxicity of DPHP. nih.gov
The ongoing research in this area highlights the critical role of deuterated phosphate esters in advancing our understanding of the environmental fate, metabolism, and toxicity of this important class of chemicals.
Properties
CAS No. |
1477494-97-5 |
|---|---|
Molecular Formula |
C12H11O4P |
Molecular Weight |
260.251 |
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl) hydrogen phosphate |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
ASMQGLCHMVWBQR-LHNTUAQVSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Synonyms |
Phosphoric Acid Diphenyl Ester-d10; Diphenyl Hydrogen Phosphate-d10; NSC 6518-d10; Phenyl Phosphate-d10; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Research Applications
General Principles of Deuterium (B1214612) Incorporation in Organic Phosphates
The introduction of deuterium into organic molecules, including organic phosphates, is a fundamental process in the synthesis of isotopically labeled compounds. The primary principle behind this incorporation lies in the substitution of protium (¹H) atoms with deuterium (²H or D) atoms. This substitution is often driven by the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, leading to slower reaction rates for deuterated compounds in certain chemical reactions. nih.gov
Several methods are employed for deuterium incorporation:
Hydrogen-Deuterium (H/D) Exchange: This is a common method where a compound is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. oup.com Catalysts can be acidic, basic, or metallic. For aromatic systems like the phenyl groups in diphenyl phosphate (B84403), transition metal catalysts such as platinum on carbon (Pt/C) are particularly effective. oup.comresearchgate.net This method can be used to deuterate the starting materials or the final compound.
Reduction of Functional Groups with Deuterated Reagents: While not directly applicable to the aromatic rings of diphenyl phosphate, this method is a staple in deuterium labeling. Functional groups like carbonyls or esters can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific positions.
Synthesis from Deuterated Precursors: This is a highly effective and common strategy. For diphenyl phosphate-d10, starting with deuterated phenol (phenol-d5) ensures that the deuterium atoms are incorporated into the desired positions from the outset.
The choice of method depends on the desired level and position of deuteration, the stability of the target molecule under the reaction conditions, and the availability of deuterated reagents.
Synthetic Pathways and Considerations for this compound Production
The most direct and controlled method for the synthesis of this compound involves the use of a deuterated precursor, specifically phenol-d6 (C₆D₅OD) or phenol-d5 (C₆D₅OH). The synthesis can be conceptualized in two main stages: the preparation of deuterated phenol and its subsequent reaction to form this compound.
Stage 1: Synthesis of Deuterated Phenol (Phenol-d5)
Phenol can be efficiently deuterated through H/D exchange. A common laboratory-scale method involves the use of a platinum on carbon (Pt/C) catalyst with deuterium oxide (D₂O) as the deuterium source. oup.com The reaction can be carried out under a hydrogen atmosphere, which has been shown to enhance the catalytic activity. researchgate.net Electron-rich aromatic compounds like phenol can be fully deuterated under relatively mild conditions. oup.com Another approach is acid-catalyzed deuteration using deuterated sulfuric acid (D₂SO₄) in D₂O, which promotes electrophilic substitution of hydrogen with deuterium at the ortho and para positions of the phenol ring. doubtnut.comstackexchange.com
Stage 2: Synthesis of this compound from Phenol-d5
Once deuterated phenol is obtained, it can be reacted with a phosphorylating agent to yield this compound. A common method for the synthesis of diaryl phosphates involves the reaction of a phenol with phosphorus oxychloride (POCl₃) or diphenyl chlorophosphate. chemicalbook.comchemicalbook.com
A plausible synthetic route starting from phenol-d5 would be its reaction with phosphorus oxychloride. In this reaction, two equivalents of phenol-d5 react with one equivalent of phosphorus oxychloride, typically in the presence of a base like triethylamine to neutralize the HCl byproduct.
Reaction Scheme:
2 C₆D₅OH + POCl₃ → (C₆D₅O)₂PO(OH) + 2 HCl
Alternatively, a transesterification reaction using triphenyl phosphate and phenol-d5 could be employed, although this might lead to a mixture of deuterated and non-deuterated products. A more controlled synthesis would involve the reaction of phenol-d5 with diphenyl chlorophosphate, but this would not yield the fully deuterated d10 analogue. Therefore, the reaction with phosphorus oxychloride is a more direct route to this compound.
| Reactant | Role | Considerations |
| Phenol-d5 | Deuterated Precursor | The isotopic purity of the starting material directly impacts the final product's enrichment. |
| Phosphorus Oxychloride (POCl₃) | Phosphorylating Agent | Highly reactive and moisture-sensitive. |
| Triethylamine | Base | Used to scavenge the HCl produced during the reaction. |
| Anhydrous Solvent (e.g., Dichloromethane, Toluene) | Reaction Medium | Must be anhydrous to prevent side reactions with POCl₃. |
Table 1: Key Reactants and Considerations for this compound Synthesis
Analytical Assessment of Isotopic Purity and Enrichment
After synthesis, it is crucial to determine the isotopic purity and the degree of deuterium enrichment of the this compound. This is essential for its use as an internal standard, where a known and high level of isotopic labeling is required for accurate quantification. nih.gov The two primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. oup.com
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment. almacgroup.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. For this compound, the molecular weight is approximately 260.25 g/mol , compared to 250.18 g/mol for the non-deuterated compound. lgcstandards.com
The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms. The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment. For example, a high isotopic purity would be indicated by a dominant peak at the expected m/z for the d10 species and very low intensity peaks for d9, d8, etc., species. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often used for the analysis of diphenyl phosphate and its deuterated analog in complex matrices. nih.gov
| Isotopologue | Expected m/z (approximate) | Significance |
| Diphenyl Phosphate (d0) | 250.18 | Unlabeled compound |
| Diphenyl Phosphate-d1 | 251.19 | Compound with one deuterium atom |
| ... | ... | ... |
| Diphenyl Phosphate-d9 | 259.24 | Incomplete deuteration |
| This compound | 260.25 | Fully deuterated target compound |
Table 2: Representative Mass Spectrometry Data for Diphenyl Phosphate Isotopologues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic purity.
¹H NMR (Proton NMR): In a highly enriched sample of this compound, the signals corresponding to the aromatic protons should be significantly diminished or absent. The presence of residual proton signals can be used to quantify the level of non-deuterated or partially deuterated species.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions where deuterium has been incorporated.
³¹P NMR (Phosphorus NMR): The phosphorus nucleus is NMR active and provides a single signal for diphenyl phosphate. While it doesn't directly provide information on deuteration of the phenyl rings, the chemical shift can confirm the formation of the phosphate ester. researchgate.net The coupling between phosphorus and any remaining ortho-protons could also give an indication of the deuteration level at those positions.
The combination of MS and NMR provides a comprehensive assessment of the isotopic purity, enrichment, and structural integrity of the synthesized this compound, ensuring its reliability for research applications.
Advanced Analytical Applications and Method Development
Role as an Isotope-Labeled Internal Standard in Quantitative Analysis
Diphenyl Phosphate-d10 (DPhP-d10) is the deuterated form of Diphenyl Phosphate (B84403) (DPhP) and serves a critical role as an isotope-labeled internal standard in a variety of advanced analytical techniques. medchemexpress.comlgcstandards.com The use of such standards is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful method for obtaining highly accurate and precise quantitative measurements of target analytes in complex matrices. researchgate.net By introducing a known quantity of the isotopically labeled standard into a sample prior to processing, any analyte loss during sample preparation and analysis can be accurately corrected for, as the labeled and unlabeled compounds are assumed to behave almost identically. researchgate.netresearchgate.net This approach is particularly vital in trace analysis where even minor variations can lead to significant errors in quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS has become a preferred method for the analysis of organophosphate flame retardants (OPFRs) and their metabolites, including DPhP, due to its high selectivity and sensitivity. ntnu.nonih.gov In these methodologies, DPhP-d10 is indispensable for accurate quantification, compensating for matrix effects and variations in instrument response. nih.govnih.gov
Optimization of Chromatographic Separation Parameters
The successful separation of DPhP from other analytes and matrix components is crucial for accurate quantification. Method development often involves the careful optimization of several chromatographic parameters.
Key chromatographic parameters that are typically optimized include:
Column Chemistry: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of OPFR metabolites. nih.govsielc.com For instance, a ZORBAX Eclipse XDB-C8 column has been effectively used for the chromatographic separation of DPhP and other related compounds. nih.gov
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of a wide range of analytes within a reasonable run time. nih.govsci-hub.se
Flow Rate and Column Temperature: These parameters are adjusted to improve peak shape and resolution. A typical flow rate might be around 0.7 mL/min with the column temperature maintained at 45°C to ensure reproducibility. nih.gov
A representative LC gradient for the analysis of DPhP and other OPFR metabolites is detailed in the table below.
| Time (min) | Mobile Phase A (%) (e.g., 20 mM Ammonium Acetate in Water) | Mobile Phase B (%) (e.g., Acetonitrile) |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 50 | 50 |
| 9.5 | 0 | 100 |
| 11.0 | 0 | 100 |
| 11.1 | 95 | 5 |
| 15.0 | 95 | 5 |
| Data adapted from a study on the analysis of urinary biomarkers of exposure to flame retardants. sci-hub.se |
Development of Mass Spectrometric Detection Protocols
For detection, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves the selection of a specific precursor ion for the analyte and its labeled internal standard, and then monitoring for specific product ions after fragmentation.
The development of the MS/MS protocol includes the optimization of the following:
Ionization Source: Electrospray ionization (ESI) is a common choice for the analysis of polar compounds like DPhP, often operated in negative ion mode. sielc.comresearchgate.net
Precursor and Product Ions: Specific mass transitions are identified for both DPhP and DPhP-d10 to ensure unambiguous detection.
Collision Energy and Other MS Parameters: These are fine-tuned to maximize the signal intensity of the product ions.
Below is a table summarizing typical MS/MS parameters for the detection of DPhP and its labeled internal standard, DPhP-d10.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diphenyl Phosphate (DPhP) | 249.0 | 155.0 |
| This compound (DPhP-d10) | 259.0 | 160.0 |
| Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more common for DPhP analysis, GC-MS can also be utilized, particularly for the analysis of the parent OPFRs. researchgate.netpublisso.de In GC-MS methods, DPhP-d10 can serve as an internal standard for the quantification of DPhP if it is present in the sample or formed through in-source fragmentation of a parent compound like triphenyl phosphate. The use of an isotope-labeled internal standard in GC-MS helps to correct for variability in injection volume and potential matrix effects in the injector. researchgate.net The quantitative determination is often based on a calibration function where the ratio of the peak area of the analyte to the peak area of the isotope-labeled internal standard is plotted against the concentration. publisso.de
Method Validation Parameters Facilitated by Isotopic Dilution
The use of DPhP-d10 is integral to the rigorous validation of analytical methods, ensuring they are fit for purpose. Isotopic dilution allows for robust assessment of key validation parameters.
Accuracy and Precision Determinations
Accuracy, or the closeness of a measured value to the true value, and precision, the closeness of repeated measurements to each other, are critical performance characteristics of an analytical method. nih.gov
Accuracy: Accuracy is often assessed by analyzing spiked samples at different concentrations and calculating the percent recovery. sci-hub.se With isotopic dilution, the recoveries are expected to be close to 100% as the internal standard compensates for losses during sample processing. Studies have reported accuracies, expressed as the percent error of the measured value to the nominal value, ranging from 90% to 118% for analytes quantified using isotope-labeled standards. sci-hub.se For example, in a method for quantifying urinary biomarkers, spiked recoveries for most analytes with corresponding labeled internal standards were between 94% and 110%. nih.govsci-hub.se
Precision: Precision is typically evaluated at different concentration levels (e.g., low and high quality control samples) and is expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). nih.govresearcher.life Both intra-day (within a single day) and inter-day (over several days) precision are assessed. Methods employing isotopic dilution consistently demonstrate excellent precision, with reported inter-day imprecision often being less than 10%. nih.govsci-hub.se One study reported CVs ranging from 2.7% to 7.5% for various analytes. nih.gov
The following table presents example data on the accuracy and precision of an analytical method using isotope dilution for the quantification of various analytes.
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Inter-day Precision (%CV) |
| Analyte A | 2 | 98 | 5.2 |
| Analyte B | 2 | 105 | 6.8 |
| Analyte C | 20 | 102 | 3.5 |
| Analyte D | 20 | 95 | 4.1 |
| This table is a generalized representation based on typical performance data from validated methods. |
Quantification of Detection and Reporting Limits
The determination of detection and reporting limits is a fundamental aspect of method validation, ensuring the reliability of analytical data. For methods employing this compound, these limits are established to define the minimum concentration of an analyte that can be reliably detected and quantified.
Various studies have established the method detection limits (MDLs) and method limits of quantification (MLOQs) for analytes when using DPHP-d10 as an internal standard. For instance, in the analysis of DPHP in embryonic zebrafish, the MDL was reported to be 2.75 ng. nih.gov Another high-throughput method for quantifying nine different compounds in human urine reported detection limits ranging from 0.05 to 0.16 ng/mL. nih.gov In the analysis of seafood, the method limit of detection for DPHP was between 1.0 to 7.5 ng/g (dry weight), with the method limit of quantification ranging from 2.5 to 10 ng/g (dry weight). mdpi.com Furthermore, a study analyzing organophosphate ester metabolites in urine from university students in Shanghai reported a limit of quantification for DPHP of less than 21.9 pg/mL. semanticscholar.org One method for analyzing flame retardant metabolites in urine established a method detection limit of 204 pg/mL for DPHP. researchgate.net
These limits are influenced by the analytical instrumentation, the sample matrix, and the specific extraction and cleanup procedures employed. The use of isotope dilution mass spectrometry, where DPHP-d10 is a key component, is a common strategy to achieve low detection limits. nih.gov
Below is an interactive table summarizing the detection and reporting limits for DPHP in various studies that utilize DPHP-d10.
| Study Focus | Matrix | Analyte | Detection Limit | Quantification Limit |
| Embryonic Development Toxicity nih.gov | Zebrafish Embryos | DPHP | 2.75 ng (MDL) | Not Reported |
| Human Biomonitoring nih.gov | Human Urine | DPHP | 0.05 - 0.16 ng/mL | Not Reported |
| Seafood Contamination mdpi.com | Seafood (Hake, Mackerel) | DPHP | 1.0 - 7.5 ng/g (d.w.) (MLOD) | 2.5 - 10 ng/g (d.w.) (MLOQ) |
| Human Exposure in University Setting semanticscholar.org | Human Urine | DPHP | Not Reported | < 21.9 pg/mL (LOQ) |
| Flame Retardant Metabolite Analysis researchgate.net | Human Urine | DPHP | 204 pg/mL (MDL) | Not Reported |
MDL: Method Detection Limit; MLOD: Method Limit of Detection; MLOQ: Method Limit of Quantification; LOQ: Limit of Quantification; d.w.: dry weight
Evaluation of Matrix Effects in Diverse Sample Matrices
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix, pose a significant challenge in quantitative analysis. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects. nih.gov Because DPHP-d10 co-elutes with the native DPHP and experiences similar ionization suppression or enhancement, it provides a reliable means for correction.
The evaluation of matrix effects is a critical step in method development for diverse sample matrices, including urine, serum, and environmental samples like dust and water. nih.govnih.gov In a study quantifying organophosphate ester metabolites in human urine, matrix effects were evaluated by comparing the slopes of calibration curves prepared in deionized water versus those prepared in ten different urine samples. nih.gov The use of DPHP-d10 helped to account for these variations, ensuring accurate quantification. nih.gov
Similarly, in the analysis of seafood with varying lipid content, DPHP-d10 was used as a surrogate standard to compensate for matrix effects and potential low recoveries of the target analytes. mdpi.com The recoveries of deuterated internal standards for organophosphate ester metabolites (mOPEs) in urine samples were reported to be high, with DPHP-d10 showing a recovery of 90% ± 18%. semanticscholar.org Another study on flame retardant metabolites in urine reported recoveries for DPHP, when spiked into the matrix, ranging from 72 ± 12% to 76 ± 8%, with the use of a mass-labeled internal standard. researchgate.netnih.gov
The following table provides a summary of matrix effect evaluations in different studies.
| Study Focus | Sample Matrix | Key Finding on Matrix Effect Mitigation | DPHP-d10 Recovery |
| Human Biomonitoring nih.gov | Human Urine | Use of stable isotope labeled internal standards, including DPHP-d10, effectively accounts for matrix effects. | Not explicitly stated for DPHP-d10, but spiked recoveries for all analytes were 90-113%. |
| Seafood Contamination mdpi.com | Seafood | DPHP-d10 used as a surrogate to compensate for matrix effects and low recoveries. | Not explicitly stated. |
| Human Exposure in University Setting semanticscholar.org | Human Urine | High recoveries of deuterated internal standards indicate effective compensation for matrix effects. | 90% ± 18% |
| Flame Retardant Metabolite Analysis nih.gov | Human Urine | Use of mass-labeled internal standards to correct for matrix effects. | Not applicable (recovery of native DPHP was 72 ± 12% to 76 ± 8%) |
Applications in Biomarker Quantification and Environmental Monitoring
This compound is instrumental in studies focused on human biomonitoring and environmental surveillance, enabling the accurate measurement of exposure to organophosphate esters.
Quantification of Organophosphate Ester Metabolites in Biological Matrices
DPHP is a primary metabolite of several widely used organophosphate ester flame retardants, including triphenyl phosphate (TPHP). nih.gov Therefore, its quantification in biological matrices such as urine serves as a reliable biomarker of human exposure. nih.govhhearprogram.orgnih.gov
Numerous studies have utilized DPHP-d10 as an internal standard to measure DPHP concentrations in human urine. For example, a method was developed to quantify nine organophosphate metabolites in just 0.4 mL of urine, demonstrating its suitability for large-scale biomonitoring. nih.gov In a study of a convenience sample of adults and firefighters, DPHP was detected with a median concentration of 0.89 ng/mL. nih.gov Other research has consistently detected DPHP in urine samples from various populations, including pregnant women and children, highlighting widespread exposure. nih.govresearchgate.netnih.gov For instance, a study in Albany, New York, found DPHP in all urine samples, with a geometric mean concentration of 1,060 pg/mL. nih.gov Similarly, a study in Shanghai detected DPHP in all urine samples from university students. semanticscholar.org
Tracing of Chemical Exposure and Environmental Contaminant Pathways
The presence of DPHP in environmental media and its subsequent detection in human biological samples allows for the tracing of exposure pathways. DPHP, along with its parent compounds, can migrate from consumer products into indoor dust and air, leading to human exposure through inhalation and ingestion. nih.gov
This compound is crucial for the accurate quantification of DPHP in environmental samples, which helps in understanding the sources and pathways of exposure. musechem.com By measuring the levels of DPHP in various environmental compartments and correlating them with biomarker concentrations in human populations, researchers can elucidate the primary routes of exposure to organophosphate ester flame retardants. nih.gov For example, studies have found both TPHP and DPHP in indoor dust, which directly links the presence of these flame retardants in the environment to human exposure. nih.gov The deuterated form, DPHP-d10, is considered crucial for tracing the environmental fate of diphenyl phosphate. musechem.com
Mechanistic Elucidation Through Isotopic Tracing and Metabolic Pathway Analysis
Investigation of Biotransformation Pathways in Environmental and Biological Systems
The biotransformation of organophosphate esters like TPHP into DPhP involves a series of metabolic reactions categorized into Phase I and Phase II transformations. These pathways are critical for understanding the persistence and potential toxicity of the parent compounds.
Phase I metabolism of TPHP and related compounds primarily involves hydrolysis and hydroxylation.
Hydrolysis: The most dominant metabolic reaction for TPHP is the cleavage of one of its ester bonds, a process mediated by enzymes like cytochrome P450s, to form DPhP. acs.orgnih.gov This hydrolysis reaction is a key initial step observed across numerous species. acs.orgindustrialchemicals.gov.au Studies in mice have shown that TPHP is almost completely metabolized, with DPhP being the major metabolite, accounting for 34-58% of the transformed compound. acs.orgnih.govacs.org
Hydroxylation: Following or preceding hydrolysis, the phenyl rings of TPHP or DPhP can undergo hydroxylation, where a hydroxyl (-OH) group is added. This process, also catalyzed by cytochrome P450 enzymes, results in metabolites such as para- and meta-hydroxyphenyl diphenyl phosphate (B84403) (OH-TPHP). oaepublish.comacs.org In some cases, di-hydroxylated metabolites can also be formed. researchgate.net These hydroxylated compounds are often intermediates that are further processed in Phase II metabolism. acs.orgresearchgate.net In chicken embryonic hepatocytes, for example, TPHP was metabolized to p- and m-hydroxy-TPHP. acs.orgwalisongo.ac.id
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
Glucuronic Acid Conjugation: Hydroxylated metabolites of TPHP, such as p-OH-TPHP, are often conjugated with glucuronic acid. acs.orgresearchgate.net This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), is a significant detoxification pathway observed in various organisms, including chickens and mice. acs.orgacs.org In chicken embryonic hepatocytes, hydroxylated TPHP metabolites were found to be largely present as glucuronide conjugates. acs.orgwalisongo.ac.id
Glutathione (B108866) Conjugation: Another Phase II pathway is conjugation with glutathione (GSH). Studies using rat liver microsomes have shown that hydroxylated TPHP can form GSH conjugates. researchgate.net This pathway helps to neutralize reactive intermediates and prepare them for elimination from the body. researchgate.netacs.org
Sulfation: In addition to glucuronidation, sulfation has been identified as a potential Phase II conjugation pathway for hydroxylated TPHP metabolites in in-vitro studies using human liver S9 fractions. walisongo.ac.id Comprehensive studies in rice have also identified sulfate-conjugated products of organophosphate esters. acs.orgnih.gov
Understanding Metabolic Fate in Diverse Organismal Models
The metabolic pathways of TPHP and its transformation to DPhP have been investigated in a range of organisms, revealing both common and species-specific patterns. The use of deuterated standards like d10-DPhP is critical in these studies for accurate metabolite quantification. acs.org
Zebrafish (Danio rerio): Zebrafish are a widely used model for studying the aquatic fate of organophosphate esters. Upon exposure to deuterated TPHP (d15-TPHP), zebrafish efficiently metabolize it to d10-DPhP. acs.org The highest concentrations of d10-DPhP were found in the liver and intestine, indicating these are primary sites of metabolism. acs.org The identified metabolic pathways in zebrafish include hydrolysis, hydroxylation, and subsequent glucuronic acid conjugation. acs.orgresearchgate.net Chronic exposure to DPhP has been shown to inhibit growth and energy metabolism in zebrafish in a sex-specific manner. medchemexpress.comacs.org
Japanese Quail (Coturnix japonica): Studies on Japanese quail demonstrate rapid metabolism of TPHP. guiguenolab.ca When quail eggs were dosed with TPHP, it was quickly biotransformed into DPhP. guiguenolab.canih.gov In chicks, DPhP concentrations significantly exceeded those of the parent TPHP, constituting up to 76% of the total burden and highlighting hydrolysis as a major and rapid metabolic pathway in this avian species. guiguenolab.ca Research using chicken embryonic hepatocytes further confirmed that hydroxylation followed by glucuronic acid conjugation is a key metabolic route. acs.orgwalisongo.ac.id
Earthworms (Perionyx excavatus): In terrestrial ecosystems, earthworms exhibit rapid biotransformation of TPHP. Studies have shown that TPHP is metabolized to DPhP, as well as hydroxyl, thiol, and glucoside isomers of TPHP. industrialchemicals.gov.au This indicates that earthworms possess diverse metabolic capabilities for detoxifying organophosphate esters.
Rice (Oryza sativa): Rice plants can take up and metabolize organophosphate esters from their environment. researchgate.net Hydroponic studies have identified multiple transformation pathways, including hydrolysis, hydroxylation, methylation, and conjugation with glucuronide and glutathione. acs.orgnih.govresearchgate.netresearchgate.net The presence of rhizosphere bacteria can influence the uptake and transformation of these compounds, with the bacteria themselves capable of degrading them. acs.orgresearchgate.net Metabolites such as DPhP have been shown to perturb key metabolic pathways within the rice plant. acs.orgnih.gov
Table 1: Summary of Diphenyl Phosphate (DPhP) and Parent Compound Metabolites in Various Organisms
| Organism | Phase I Metabolites | Phase II Conjugates | Key Findings | Citations |
|---|---|---|---|---|
| Zebrafish | Diphenyl Phosphate (DPhP), Hydroxylated TPHP | Glucuronic Acid Conjugates | Liver and intestine are primary metabolism sites. | acs.orgresearchgate.net |
| Japanese Quail | Diphenyl Phosphate (DPhP), p-OH-TPHP, m-OH-TPHP | Glucuronic Acid Conjugates | Rapid and extensive hydrolysis of TPHP to DPhP. | acs.orgguiguenolab.canih.gov |
| Earthworm | Diphenyl Phosphate (DPhP), Hydroxyl-TPHP | Thiol and Glucoside Conjugates | Demonstrates diverse biotransformation pathways. | industrialchemicals.gov.au |
| Rice | Diphenyl Phosphate (DPhP), Hydroxylated OPEs | Glutathione, Glucuronide, and Sulfate Conjugates | Metabolism occurs within the plant and via rhizosphere microbiome. | acs.orgresearchgate.netresearchgate.net |
| Mouse | Diphenyl Phosphate (DPhP), Hydroxylated TPHP | Glucuronic Acid Conjugates | DPhP is the major metabolite (34-58%) and has a higher bioaccumulation potential than TPHP. | acs.orgnih.govacs.org |
Kinetic Isotope Effect Studies for Reaction Mechanism Delineation
While specific kinetic isotope effect (KIE) studies focusing on the biotransformation of Diphenyl Phosphate-d10 are not available in the reviewed literature, KIE studies are a powerful tool for delineating enzymatic reaction mechanisms, particularly for phosphoryl transfer reactions. nih.govnih.gov By using isotopes like ¹⁸O in the phosphate group, researchers can probe the transition state of a reaction, such as the hydrolysis of a phosphate ester. nih.govnih.gov
For instance, studies on enzymes like protein phosphatase-1 (PP1) have used KIEs with substrates like p-nitrophenyl phosphate to understand the degree of bond cleavage in the transition state and the role of acid-base catalysis. nih.gov The magnitude of the isotope effect can reveal whether the transition state is more dissociative (metaphosphate-like) or associative (phosphorane-like). nih.gov The use of deuterated compounds like DPhP-d10 is primarily for quantification, where its distinct mass allows it to be separated from the non-deuterated analyte during mass spectrometry. medchemexpress.com The principles of KIE, however, suggest that isotopically labeling the phosphate oxygen atoms (¹⁸O) or the carbon atoms of the phenyl rings (¹³C) in DPhP would be the appropriate approach to mechanistically study its enzymatic transformation, rather than using the deuterated phenyl rings. Such studies would provide definitive insights into the transition state structures of the enzymes responsible for its metabolism.
Spectroscopic Characterization of Deuterated Phosphate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Signal Clarity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structural integrity of molecules. In the case of Diphenyl Phosphate-d10, where ten hydrogen atoms on the phenyl rings are replaced with deuterium (B1214612), NMR provides clear evidence of this substitution.
¹H NMR (Proton NMR) is anticipated to show a significant reduction or absence of signals in the aromatic region, where the protons of a non-deuterated diphenyl phosphate (B84403) would typically appear. The presence of any residual proton signals can be used to determine the isotopic purity of the compound.
³¹P NMR (Phosphorus-31 NMR) is particularly informative for phosphate compounds. The ³¹P nucleus is NMR-active and provides a single peak for diphenyl phosphate, with a characteristic chemical shift. For the non-deuterated analogue, this peak appears at a specific chemical shift that can be compared to the deuterated version. researchgate.netresearchgate.net While deuteration of the adjacent phenyl groups does not directly involve the phosphorus atom, it can slightly influence the electronic environment and, consequently, the precise chemical shift, which serves as a confirmatory data point. The primary utility of ³¹P NMR in this context is to confirm the presence and the chemical environment of the phosphate group. researchgate.netresearchgate.net The absence of coupling to the aromatic protons further simplifies the spectrum, leading to a sharp, singlet peak, which is indicative of the successful deuteration of the phenyl rings.
A certificate of analysis for a related deuterated compound, p-t-Butylphenyl this compound, confirms that NMR is used to verify that the structure conforms to expectations. lgcstandards.com
Table 1: Representative NMR Data for Phosphate Compounds
| Nucleus | Compound | Expected Chemical Shift (ppm) | Multiplicity |
| ³¹P | Diphenyl Phosphate | ~ -17.51 | Singlet |
| ¹H | Diphenyl Phosphate | ~ 6.60 - 7.32 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data for Diphenyl Phosphate is provided for comparison.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and analyzing its fragmentation patterns, which can provide further structural information. For this compound, the expected molecular weight is approximately 260.25 g/mol . isotope.comlgcstandards.compharmaffiliates.com This is a key confirmatory piece of data that distinguishes it from its non-deuterated counterpart, which has a molecular weight of approximately 250.18 g/mol . High-resolution mass spectrometry can provide an even more accurate mass, further solidifying the compound's identity. lgcstandards.com
The fragmentation pattern of organophosphorus compounds in mass spectrometry is well-studied. nih.gov For aromatic organophosphate esters, a common fragmentation pathway involves the cleavage of the C-O bond. nih.gov In the case of this compound, the fragmentation would be expected to yield characteristic ions. For instance, the loss of one of the deuterated phenyl groups would result in a specific fragment ion. The analysis of these fragments helps to confirm the presence of the two deuterated phenyl rings and the phosphate core.
In studies of related organophosphorus flame retardants, the characteristic fragment ion [C₁₂H₁₂PO₄]⁺ (m/z = 251.0465) is observed for compounds containing two benzene (B151609) rings. nih.gov For this compound, analogous deuterated fragments would be expected, providing clear evidence of the isotopic labeling. The study of fragmentation pathways using techniques like collision-induced dissociation (CID) is instrumental in confirming the structure of such molecules. nih.gov
Table 2: Molecular Weight Information for Diphenyl Phosphate and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Diphenyl Phosphate | C₁₂H₁₁O₄P | ~250.18 |
| This compound | C₁₂HD₁₀O₄P | 260.25 isotope.comlgcstandards.compharmaffiliates.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure. mdpi.comnih.gov These techniques are sensitive to the types of chemical bonds present and their geometric arrangement.
In the IR spectrum of a phosphate-containing compound, characteristic absorption bands are expected for the P=O and P-O-C bonds. For instance, in a related compound, resorcinol (B1680541) bis(diphenyl phosphate), a band at 962 cm⁻¹ is attributed to the P-O single bond, and a band at 1186 cm⁻¹ is related to the P-O-Ar group. mdpi.com Similar characteristic peaks would be expected for this compound. The substitution of hydrogen with deuterium in the phenyl rings will cause a noticeable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. The C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹, whereas C-D stretching vibrations are found at lower frequencies, around 2300-2200 cm⁻¹. This clear shift provides definitive evidence of deuteration.
Raman spectroscopy also offers valuable structural information. chemicalbook.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the deuterated phenyl groups will have characteristic Raman shifts that differ from the non-deuterated compound. Time-resolved resonance Raman spectroscopy has been used to study the reaction dynamics of related phosphate compounds, demonstrating the utility of this technique in probing molecular structure and behavior. nih.gov
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of the phosphate functional group and the successful incorporation of deuterium into the phenyl rings.
Computational and Theoretical Chemistry Approaches in Deuterated Systems
Molecular Dynamics Simulations and Conformational Analysis of Deuterated Phosphates
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.orgnih.gov For deuterated organophosphates, MD simulations can reveal how isotopic substitution affects the molecule's conformational landscape—the collection of three-dimensional shapes a molecule can adopt through the rotation of its chemical bonds.
Conformational analysis of deuterated phosphates is crucial for understanding their interaction with biological systems. The shape of a molecule often dictates its ability to bind to enzyme active sites or cell receptors. nih.govmdpi.com By simulating the behavior of Diphenyl Phosphate-d10 in various environments, such as in a solvent or near a biological membrane, researchers can predict its preferred conformations and dynamic behavior. nih.govresearchgate.net This information is foundational for interpreting its metabolic fate and biological activity. Nuclear quantum effects, which can be significant for hydrogen and deuterium (B1214612), can also be incorporated into advanced MD simulations to provide a more accurate description of the system's dynamics. arxiv.org
Quantum Chemical Calculations for Understanding Deuteration Effects on Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules. rsc.orgunige.ch These methods can determine properties like electron distribution, molecular orbital energies, and the nature of chemical bonds. For this compound, these calculations are essential for understanding how deuteration impacts its fundamental chemical properties.
The primary effect of substituting hydrogen with deuterium is the change in mass, which does not alter the electronic potential energy surface of the molecule. However, it does affect the vibrational energy levels. This change in zero-point vibrational energy (ZPVE) can lead to what is known as a secondary kinetic isotope effect, influencing reaction rates even when the C-D bond is not broken during the reaction. Quantum chemical calculations can precisely compute these vibrational frequencies and ZPVEs.
Physiologically Based Toxicokinetic (PBTK) Modeling with Deuterated Tracers
Physiologically Based Toxicokinetic (PBTK) models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in an organism. researchgate.netnih.gov These models are built on the physiology of the species and the physicochemical properties of the compound. nih.govacs.org Deuterated compounds like this compound serve as excellent tracers in these studies because they are chemically identical to their non-deuterated counterparts but can be distinguished analytically by mass spectrometry. medchemexpress.comnih.gov
This compound (d10-DPHP) is a major metabolite of the flame retardant Triphenyl Phosphate (B84403) (TPHP). nih.govacs.org In toxicokinetic studies, deuterated TPHP (d15-TPHP) is often administered to an organism, and the appearance and distribution of its metabolite, d10-DPHP, are monitored. researchgate.netacs.org This approach allows for precise tracking of the parent compound's metabolism and the subsequent fate of the metabolite without interference from pre-existing environmental exposure to the non-labeled compound.
In one such study using zebrafish, d15-TPHP was used in exposure experiments. The major metabolite, d10-DPHP, was found in significantly higher concentrations in the liver and intestine compared to the parent compound, d15-TPHP, indicating these tissues as primary sites of metabolism and accumulation. researchgate.netacs.org A PBTK model was then developed to analyze the key factors influencing the bioaccumulation of d15-TPHP and its transformation into d10-DPHP. researchgate.netacs.org These models help improve the understanding of the ADME properties of the parent pollutants and provide a means to estimate the dose of metabolites at specific target organs. acs.org
Data Tables
Table 1: Tissue Distribution of d15-TPHP and its Metabolite d10-DPHP in Zebrafish
This table shows the concentration of deuterated Triphenyl Phosphate (d15-TPHP) and its major metabolite, deuterated Diphenyl Phosphate (d10-DPHP), in various tissues of adult zebrafish after 11-14 days of exposure to 100 µg/L of d15-TPHP. The data highlights that while the parent compound distributes across multiple tissues, the metabolite d10-DPHP accumulates to a much greater extent in the liver and intestine. acs.org
| Tissue | d15-TPHP Concentration (µg/g wet weight) | d10-DPHP Concentration | Notes |
| Intestine | 3.12 ± 0.43 | Up to 3.0–3.5 times higher than d15-TPHP | Highest accumulation of the parent compound. |
| Gills | 2.76 ± 0.12 | - | - |
| Brain | 2.58 ± 0.19 | - | - |
| Liver | 2.30 ± 0.34 | Up to 3.0–3.5 times higher than d15-TPHP | Significant site of metabolite accumulation. researchgate.netacs.org |
| Muscle | 0.53 ± 0.04 | - | Lowest accumulation of the parent compound. |
Table 2: PBTK Model Parameters
Physiologically Based Toxicokinetic (PBTK) models incorporate various parameters to simulate the fate of a chemical in the body. The table below lists conceptual parameters that are essential for building a PBTK model for a compound like this compound, derived from a parent compound.
| Parameter Type | Parameter Name | Description | Relevance to d10-DPHP |
| Physiological | Tissue Volumes (V_tissue) | Volume of specific organs or tissues (e.g., liver, fat, blood). | Determines the potential capacity of a tissue to hold the compound. |
| Blood Flow Rates (Q_tissue) | Rate of blood flow to specific tissues. | Governs the rate of delivery and removal of the compound from tissues. | |
| Chemical | Partition Coefficients (P) | Ratio of chemical concentration between a tissue and blood at equilibrium. | Dictates how d10-DPHP distributes between blood and various tissues. |
| Metabolic Rate (V_max, K_m) | Parameters describing the rate of metabolic conversion (e.g., TPHP to DPHP). | Defines the rate of formation of d10-DPHP from its parent compound. acs.org | |
| Elimination Rate Constant (k_e) | Rate at which the compound is cleared from the body. | Determines the half-life and persistence of d10-DPHP in the organism. |
Future Research Directions and Emerging Methodological Advancements
Development of Novel Isotope-Labeled Standards for Emerging Contaminants
The use of Diphenyl Phosphate-d10 as a labeled internal standard for its unlabeled counterpart, Diphenyl Phosphate (B84403) (DPHP), exemplifies a critical practice in environmental and toxicological analysis. DPHP is a primary metabolite of several organophosphate ester (OPE) flame retardants, which are now recognized as emerging contaminants of concern. nih.govfrontiersin.org The accuracy of any quantitative analysis, particularly in complex matrices like urine, blood, or environmental samples, is highly dependent on the use of an appropriate internal standard. scioninstruments.comaptochem.com
Deuterated standards like this compound are considered the gold standard for isotope dilution mass spectrometry (IDMS). labservice.it They exhibit nearly identical chemical and physical properties to the target analyte, meaning they behave similarly during sample extraction, cleanup, and chromatographic separation. aptochem.comcsic.es This co-elution is crucial for compensating for variations in sample preparation and matrix effects—where other compounds in the sample can suppress or enhance the analyte's signal during mass spectrometry analysis. clearsynth.comtexilajournal.com The only significant difference is their mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the standard and the native analyte. scioninstruments.com
Future research will focus on expanding the library of available isotope-labeled standards to cover a wider array of emerging contaminants and their metabolites. As new flame retardants, plasticizers, pesticides, and pharmaceuticals are introduced into commerce and subsequently detected in the environment, a parallel development of their corresponding deuterated or ¹³C-labeled standards is essential. labservice.itisotope.com This is critical for:
Accurate Biomonitoring: Enabling precise measurement of human exposure to parent compounds by quantifying their specific metabolites in biological samples. frontiersin.orgnih.gov
Environmental Fate Studies: Tracking the degradation and transformation of contaminants in water, soil, and air. musechem.com
Method Validation: Ensuring analytical methods are robust, reproducible, and accurate across different laboratories and sample types. clearsynth.com
The table below illustrates the relationship between parent OPEs, their metabolites, and the corresponding labeled standards used for quantification.
| Parent Organophosphate Ester (OPE) | Key Metabolite | Labeled Internal Standard |
| Triphenyl Phosphate (TPhP) | Diphenyl Phosphate (DPHP) | This compound |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | Bis(1,3-dichloro-2-propyl) phosphate-d10 |
| Tris(2-chloroethyl) phosphate (TCEP) | Bis(2-chloroethyl) phosphate (BCEP) | Bis(2-chloroethyl) phosphate-d4 |
| Di-n-butyl Phosphate (DNBP) | Di-n-butyl Phosphate (DNBP) | Di-n-butyl Phosphate-d27 |
This table provides examples of the pairing of parent compounds with their metabolites and the necessary labeled standards for accurate analysis.
Integration of Deuterated Tracers in Multi-Omics Approaches for Mechanistic Studies
Beyond their role as passive internal standards for quantification, deuterated compounds are increasingly being used as active tracers in mechanistic toxicology. By exposing biological systems (e.g., cell cultures, organoids, or model organisms) to a deuterated parent compound, researchers can trace its metabolic pathways and identify transformation products. nih.gov This approach is fundamental to the field of metabolomics, a key component of "multi-omics" studies that also include genomics, proteomics, and transcriptomics.
The use of deuterated tracers allows scientists to:
Map Biotransformation: Identify novel metabolites and understand the enzymatic processes involved in breaking down a parent compound. For instance, studies have used in vitro liver microsome models to investigate the metabolism of OPEs like Triphenyl Phosphate (TPhP) and identify the enzymes responsible. mdpi.com
Assess Bioaccumulation Potential: Determine the rate at which compounds are metabolized and eliminated, providing insight into their potential to accumulate in tissues. mdpi.com
Elucidate Toxicity Pathways: By combining stable isotope tracing with multi-omics analysis, researchers can link exposure to specific metabolic disruptions and subsequent changes in gene expression or protein function. This provides a holistic view of a chemical's mode of action and potential adverse health outcomes.
The table below outlines how deuterated tracers can be integrated into various 'omics' disciplines.
| 'Omics' Discipline | Application of Deuterated Tracers | Research Goal |
| Metabolomics | Trace the conversion of a deuterated parent compound (e.g., TPhP-d15) into its metabolites (e.g., DPHP-d10). | Identify metabolic pathways and kinetics. mdpi.com |
| Proteomics | Identify proteins that are differentially expressed or modified following exposure to a contaminant. | Understand functional changes in cellular machinery. |
| Transcriptomics | Measure changes in gene expression (mRNA levels) in response to exposure. | Pinpoint genetic pathways affected by the chemical stressor. |
| Genomics | Assess for DNA adducts or damage caused by the parent compound or its reactive metabolites. | Evaluate the mutagenic potential of a compound. |
This table illustrates the synergistic use of deuterated tracers across different 'omics' fields to build a comprehensive understanding of a compound's biological effects.
Advancements in High-Throughput Analytical Methodologies Utilizing Deuterated Compounds
The need to analyze large numbers of samples in biomonitoring and environmental surveillance programs has driven the development of high-throughput analytical methods. thermofisher.com These methods prioritize speed, cost-effectiveness, and automation without compromising data quality. nih.gov Deuterated internal standards like this compound are indispensable components of these workflows. aptochem.com
Modern high-throughput methods typically involve:
Automated Sample Preparation: Utilizing techniques like online Solid-Phase Extraction (SPE), where samples are automatically extracted and cleaned up before being injected into the analytical instrument. nih.govnih.gov
Rapid Chromatographic Separation: Employing Ultra-High Performance Liquid Chromatography (UHPLC) to separate analytes in minutes, significantly reducing run times compared to traditional HPLC. nih.gov
Sensitive Mass Spectrometry Detection: Using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for highly selective and sensitive detection of target compounds. thermofisher.comnih.gov
The inclusion of a deuterated internal standard at the very beginning of the sample preparation process is crucial for correcting any variability introduced by these automated steps. aptochem.comnih.gov It ensures that even with rapid processing, the final quantitative result is accurate and reliable. texilajournal.com Research continues to refine these methods, aiming for even faster analysis times and the ability to measure a larger suite of contaminants in a single run. thermofisher.com
The following table compares key aspects of traditional versus modern high-throughput analytical approaches.
| Feature | Traditional Analytical Method | High-Throughput Method |
| Sample Preparation | Manual, offline Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Automated, online SPE. nih.govnih.gov |
| Chromatography | High-Performance Liquid Chromatography (HPLC) with run times of 15-30 minutes. | Ultra-High Performance Liquid Chromatography (UHPLC) with run times < 8 minutes. nih.gov |
| Internal Standard | Essential for accuracy. | Absolutely critical for ensuring consistency and correcting for variability in automated systems. aptochem.comnih.gov |
| Sample Throughput | Tens of samples per day. | Hundreds of samples per day. nih.gov |
| Data Quality | High, but labor-intensive. | High, with improved reproducibility due to automation. |
This table highlights the evolution of analytical methods, emphasizing the increased speed and capacity of high-throughput approaches and the sustained importance of deuterated standards.
Q & A
Q. How is Diphenyl Phosphate-d10 synthesized and characterized for isotopic purity in academic research?
Methodological Answer: this compound (DPhP-d10) is synthesized via deuteration of the parent compound, Diphenyl Phosphate (DPhP), using catalytic deuterium exchange or deuterated reagents (e.g., D₂O or deuterated solvents). Isotopic purity (>98%) is validated through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, high-resolution MS confirms the molecular ion cluster at m/z 260.04 (C₁₂D₁₀O₄P⁺), while ¹H-NMR verifies the absence of proton signals in deuterated aromatic rings .
Q. What analytical techniques are used for quantifying DPhP-d10 in biological and environmental matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm particles) for chromatographic separation.
- Ionization: Electrospray ionization (ESI) in negative mode.
- Detection: Multiple reaction monitoring (MRM) transitions, e.g., m/z 260.04 → 201.02 (quantitative) and 260.04 → 93.01 (qualitative) .
Calibration curves are validated using isotopically labeled internal standards (e.g., Triphenyl Phosphate-d15) to correct for matrix effects .
Q. Why is DPhP-d10 used as an internal standard in exposure studies?
Methodological Answer: DPhP-d10’s structural similarity to non-deuterated DPhP ensures comparable extraction recovery and ionization efficiency. It corrects for losses during sample preparation (e.g., solid-phase extraction) and instrumental variability. For example, in urine metabolomics, spiking DPhP-d10 at 30 ng/mL achieves 95% detectability, enabling precise quantification of endogenous metabolites like acylcarnitines .
Advanced Research Questions
Q. How can researchers optimize LC-MS parameters to distinguish DPhP-d10 from isobaric interferences in complex matrices?
Methodological Answer:
- Chromatographic Separation: Adjust gradient elution (e.g., 5–95% acetonitrile in 10 min) to resolve isomers.
- Collision Energy (CE): Optimize CE (e.g., 20–35 eV) to fragment DPhP-d10-specific ions (e.g., m/z 93.01 from PO₃⁻ cleavage).
- High-Resolution MS: Use quadrupole-time-of-flight (Q-TOF) instruments with <5 ppm mass accuracy to exclude isobaric metabolites (e.g., phospholipids) .
- Confirmatory Analysis: Cross-validate with reference standards and spectral libraries (e.g., NIST or mzCloud) .
Q. How do researchers validate the stability of DPhP-d10 under varying experimental conditions (pH, temperature, storage)?
Methodological Answer:
- Short-Term Stability: Incubate DPhP-d10 in biological matrices (e.g., urine, plasma) at 4°C, 25°C, and 37°C for 24–72 hours. Quantify degradation using LC-MS/MS.
- Long-Term Stability: Store at −80°C for 6–12 months; monitor deuterium retention via isotopic integrity checks (e.g., isotopic peak ratio deviations <20%) .
- pH Stability: Test in buffers (pH 2–9) to assess hydrolysis resistance. DPhP-d10 remains stable in acidic conditions (pH 3–6) but degrades in alkaline environments .
Q. What statistical approaches resolve contradictions in DPhP-d10 recovery data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., detection frequencies, recovery rates) and apply random-effects models to account for inter-study variability.
- Multivariate Regression: Identify confounding factors (e.g., matrix type, extraction method) using R scripts with packages like
ggplot2andlme4. For example, urine matrix effects reduce recovery by 15% compared to serum, requiring normalization . - Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in exposure assessments .
Q. How can DPhP-d10 be applied to study metabolic disruptions caused by organophosphate flame retardants (OPFRs)?
Methodological Answer:
- Tracer Studies: Administer DPhP-d10 to in vitro models (e.g., hepatocytes) and track its incorporation into metabolites via LC-MS-based metabolomics.
- Pathway Analysis: Map perturbations in pathways like fatty acid oxidation (e.g., stearic acid, oleic acid) using tools like MetaboAnalyst. DPhP-d10 exposure inhibits PPARγ activity, altering lipid homeostasis .
- Dose-Response Modeling: Use benchmark dose (BMD) analysis to establish NOAEL/LOAEL thresholds for regulatory risk assessments .
Methodological Challenges & Solutions
Q. How to address discrepancies in reported isotopic purity (>98% vs. 95%) of commercial DPhP-d10?
Solution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
